KP372-1

Übersicht

Beschreibung

KP372-1 ist ein potenter Inhibitor des Protein-Kinase-B (Akt)-Signalwegs, der eine entscheidende Rolle bei der Regulierung der Zellproliferation, des Zellüberlebens und des Stoffwechsels spielt. Diese Verbindung hat aufgrund ihrer Fähigkeit, Apoptose (programmierter Zelltod) zu induzieren und das Tumorwachstum zu hemmen, erhebliche Aufmerksamkeit in der Krebsforschung auf sich gezogen .

Wissenschaftliche Forschungsanwendungen

KP372-1 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Krebsforschung: Es wird ausgiebig verwendet, um die Hemmung des Akt-Signalwegs bei verschiedenen Krebsarten zu untersuchen, darunter Plattenepithelkarzinome des Kopf- und Halsbereichs und Bauchspeicheldrüsenkrebs

Arzneimittelentwicklung: Die Verbindung dient als Leitmolekül für die Entwicklung neuer Krebsmedikamente, die auf den Akt-Signalweg abzielen.

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des Akt-Signalwegs aus. Diese Hemmung führt zu:

Induktion der Apoptose: Durch die Blockierung der Akt-Signalisierung fördert this compound die Aktivierung von pro-apoptotischen Proteinen und die anschließende Initiierung der apoptotischen Kaskade.

Erzeugung reaktiver Sauerstoffspezies: Die Redox-Cycling-Aktivität der Verbindung erzeugt ROS, was zu oxidativem Stress und DNA-Schäden in Krebszellen führt.

Hemmung der Zellproliferation: Durch die Störung der Akt-vermittelten Überlebenssignale stoppt this compound effektiv die Proliferation von Krebszellen.

Wirkmechanismus

Target of Action

KP372-1, also known as 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one or KP-17483, primarily targets the redox enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), and the AKT protein . NQO1 is a key enzyme involved in cellular defense against oxidative stress and carcinogenesis . AKT, on the other hand, is a central node in the PI3K pathway, which regulates cell proliferation and survival .

Mode of Action

this compound acts as a redox cycling agent for NQO1, inducing extensive reactive oxygen species (ROS) generation . This ROS generation amplifies DNA damage, leading to cancer cell death . Additionally, this compound inhibits AKT, blocking signaling through the PI3K pathway .

Biochemical Pathways

The biochemical pathways affected by this compound involve the FOXO3a/GADD45α pathway and the PI3K/AKT/mTOR signaling pathway . This compound induces a transient and dramatic AKT hyperactivation that inhibits DNA repair by regulating the FOXO3a/GADD45α pathway . This action enhances the lethality of PARP inhibitors and helps overcome resistance to these inhibitors .

Pharmacokinetics

The pharmacokinetics of this compound are still under investigation. It is known that the compound’s levels in blood, tumor, liver, and brain can be assessed by lc-ms/ms analyses .

Result of Action

The primary result of this compound’s action is the induction of apoptosis and anoikis in cancer cells . By causing robust DNA damage, including DNA breaks, this compound hyperactivates the central DNA damage sensor protein poly(ADP-ribose) polymerase 1 (PARP1) and activates caspase-3 to initiate cell death .

Action Environment

The action environment of this compound is largely dependent on the cellular context, particularly the expression levels of NQO1 . This compound is more potent against cancer cells that overexpress NQO1 . Furthermore, the combination of this compound with other agents, such as PARP inhibitors, can enhance cytotoxicity in cancer cells .

Biochemische Analyse

Biochemical Properties

“KP372-1” targets the redox enzyme, NAD(P)H:quinone oxidoreductase 1 (NQO1), to induce extensive reactive oxygen species (ROS) generation . This interaction amplifies DNA damage, leading to cancer cell death . It also inhibits the phosphorylation of Akt and its downstream targets .

Cellular Effects

“this compound” has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It has a significant impact on cell signaling pathways, particularly the PI3K/AKT/mTOR pathway . It also influences gene expression, as it has been found to inhibit DNA repair by regulating the FOXO3a/GADD45α pathway .

Molecular Mechanism

The molecular mechanism of “this compound” involves the inhibition of Akt, leading to the dephosphorylation of several downstream targets . It also induces DNA damage by generating ROS through the redox cycling of NQO1 . This DNA damage hyperactivates the central DNA damage sensor protein poly(ADP-ribose) polymerase 1 (PARP1) and activates caspase-3 to initiate cell death .

Temporal Effects in Laboratory Settings

It has been reported that the combination treatment of “this compound” and a PARP inhibitor induced a transient and dramatic AKT hyperactivation .

Metabolic Pathways

“this compound” is involved in the PI3K/AKT/mTOR signaling pathway . It targets NQO1, a key enzyme in the cellular antioxidant defense system .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von KP372-1 umfasst mehrere Schritte, die typischerweise mit der Herstellung von Schlüsselzwischenprodukten beginnen. Der Prozess beinhaltet oft:

Bildung der Kernstruktur: Dies beinhaltet die Konstruktion des zentralen Gerüsts von this compound durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.

Funktionsgruppenmodifikationen: Einführung verschiedener funktioneller Gruppen, um die Aktivität und Selektivität der Verbindung zu verbessern. Dies kann Halogenierungs-, Alkylierungs- oder Acylierungsreaktionen umfassen.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren für bestimmte Schritte sowie die Entwicklung effizienterer Katalysatoren und Reagenzien umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: Verschiedene Substitutionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren, wodurch sich seine biologische Aktivität möglicherweise ändert.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid oder andere Peroxide.

Reduktionsmittel: NAD(P)H in Gegenwart von NQO1.

Lösungsmittel: Dimethylsulfoxid (DMSO), Methanol oder Acetonitril.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte und reduzierte Formen von this compound sowie DNA-Addukte, die aus seiner Wechselwirkung mit zellulärer DNA resultieren.

Analyse Chemischer Reaktionen

Types of Reactions

KP372-1 undergoes several types of chemical reactions, including:

Substitution: Various substitution reactions can be employed to modify the functional groups on this compound, potentially altering its biological activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: NAD(P)H in the presence of NQO1.

Solvents: Dimethyl sulfoxide (DMSO), methanol, or acetonitrile.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as DNA adducts resulting from its interaction with cellular DNA.

Vergleich Mit ähnlichen Verbindungen

KP372-1 ist unter den Akt-Inhibitoren einzigartig aufgrund seines dualen Wirkmechanismus, der sowohl die Akt-Hemmung als auch das Redox-Cycling beinhaltet. Ähnliche Verbindungen umfassen:

MK-2206: Ein weiterer Akt-Inhibitor, der jedoch nicht die Redox-Cycling-Aktivität von this compound besitzt.

GSK690693: Ein Pan-Akt-Inhibitor mit einem breiteren Wirkungsspektrum, aber geringerer Spezifität für das Redox-Cycling.

Perifosine: Ein Akt-Signalwegsinhibitor, der auch andere Signalwege beeinflusst, was ihn im Vergleich zu this compound weniger selektiv macht.

This compound zeichnet sich durch seine potente und selektive Hemmung von Akt aus, kombiniert mit seiner Fähigkeit, oxidativen Stress durch Redox-Cycling zu induzieren .

Eigenschaften

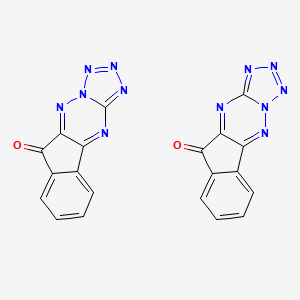

IUPAC Name |

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFOAASSUQIXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8N12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374996-60-7 | |

| Record name | 1374996-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

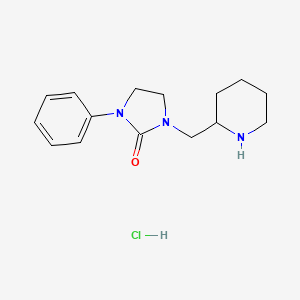

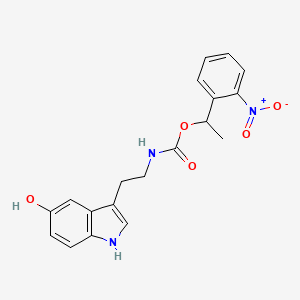

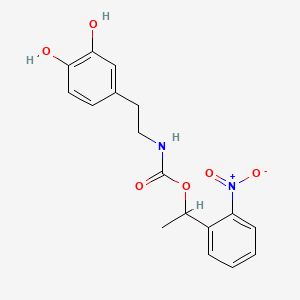

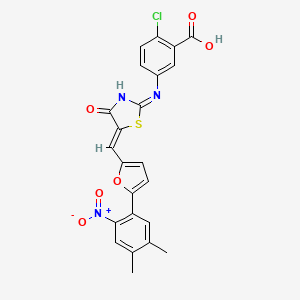

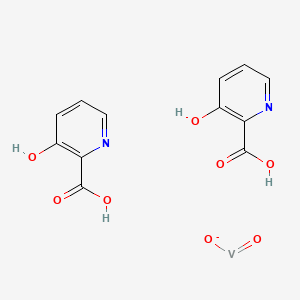

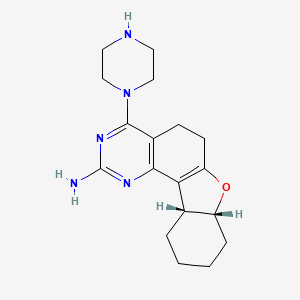

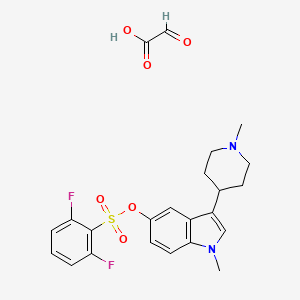

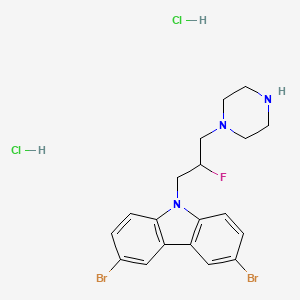

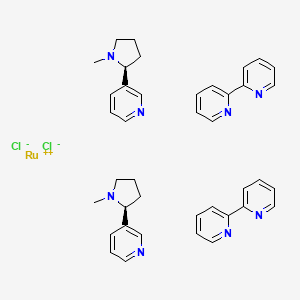

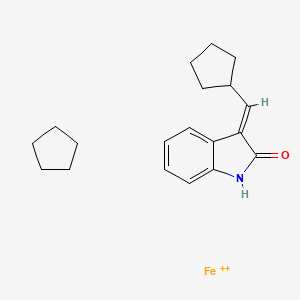

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B560267.png)

![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)

![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B560278.png)

![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)